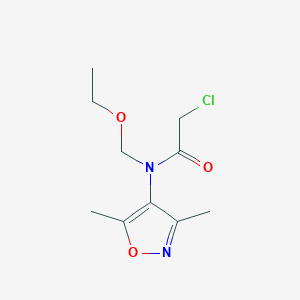
2-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Acetamide Formation: The final step involves the reaction of the chlorinated isoxazole with ethoxymethylamine to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Temperature Control: Maintaining specific temperatures to ensure the desired reaction pathway.
Catalysts: Using catalysts to increase the reaction rate.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide: Lacks the ethoxymethyl group.
N-(3,5-Dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide: Lacks the chlorine atom.
2-Chloro-N-(isoxazol-4-yl)-N-(ethoxymethyl)acetamide: Lacks the methyl groups on the isoxazole ring.
Uniqueness
The presence of both the chlorine atom and the ethoxymethyl group in 2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide may confer unique reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Eigenschaften
CAS-Nummer |
87675-12-5 |
|---|---|
Molekularformel |
C10H15ClN2O3 |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
2-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide |
InChI |
InChI=1S/C10H15ClN2O3/c1-4-15-6-13(9(14)5-11)10-7(2)12-16-8(10)3/h4-6H2,1-3H3 |
InChI-Schlüssel |
MZYRKBYOLDZEDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCN(C1=C(ON=C1C)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


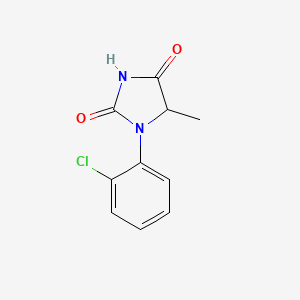
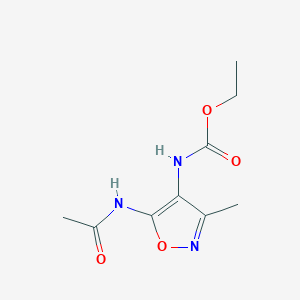
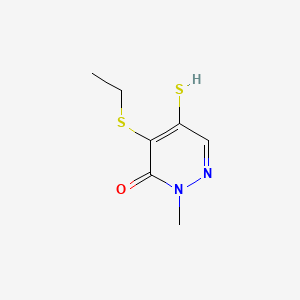
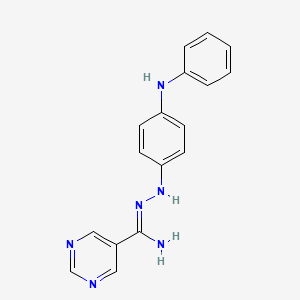
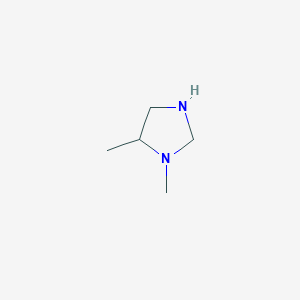
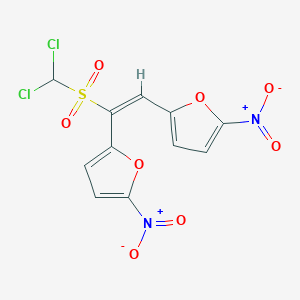
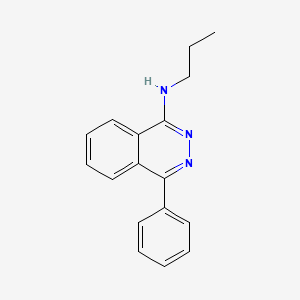
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)

![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)

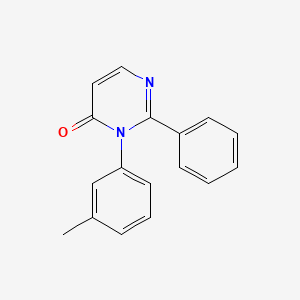
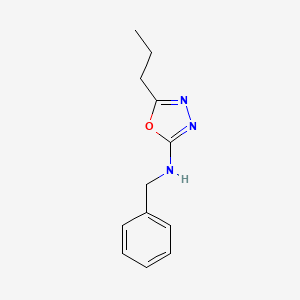
![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)
